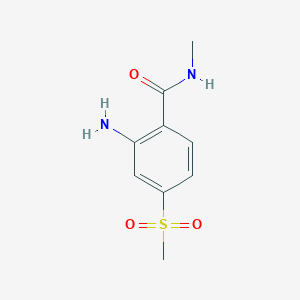
1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine is an organic compound with a unique structure that includes a trifluoromethylthio group attached to a phenyl ring, which is further connected to a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine typically involves the introduction of the trifluoromethylthio group to a phenyl ring, followed by the attachment of the cyclopentanamine moiety. One common method is the trifluoromethylation of a thiophenol derivative, followed by a cyclization reaction to form the cyclopentanamine structure. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization, and the use of advanced analytical techniques to monitor the quality of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylthio group or to modify the cyclopentanamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)cyclopentanamine: Lacks the thio group, which may result in different chemical and biological properties.
1-(3-(Trifluoromethyl)thio)phenyl)cyclohexanamine: Contains a cyclohexane ring instead of a cyclopentane ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C12H14F3NS |
|---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
1-[3-(trifluoromethylsulfanyl)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H14F3NS/c13-12(14,15)17-10-5-3-4-9(8-10)11(16)6-1-2-7-11/h3-5,8H,1-2,6-7,16H2 |
InChI Key |
ZRGASNIIQZVHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)SC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)

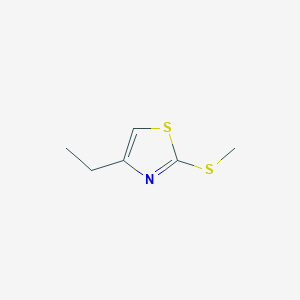
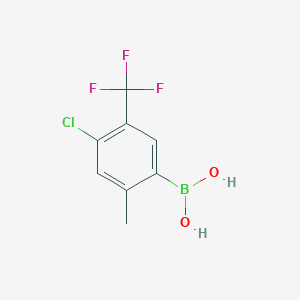
![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
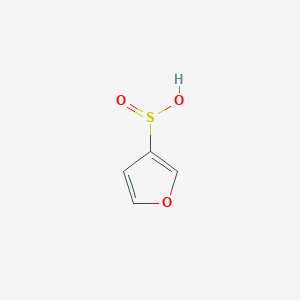

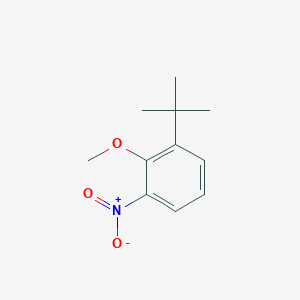

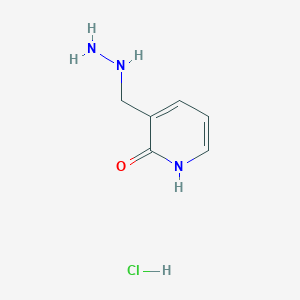
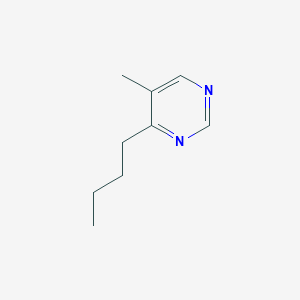
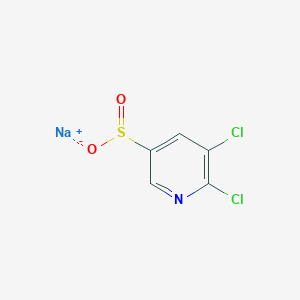
![1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride](/img/structure/B13114987.png)
